2-Methyl-2-(3-methylbutoxy)propan-1-ol

説明

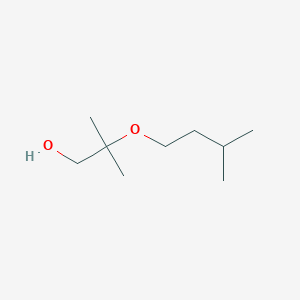

2-Methyl-2-(3-methylbutoxy)propan-1-ol is a branched ether-alcohol with the molecular formula C₉H₂₀O₂. Its structure features a tertiary alcohol group (-OH) attached to a central carbon, which is further substituted with a 3-methylbutoxy group. This configuration confers unique physicochemical properties, including moderate hydrophobicity and stability, making it relevant in industrial applications such as solvents, surfactants, or intermediates in organic synthesis .

特性

IUPAC Name |

2-methyl-2-(3-methylbutoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-8(2)5-6-11-9(3,4)7-10/h8,10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNODWDRCHBUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Analogs and Positional Isomers

a. [(Butoxymethylethoxy)methylethoxy]propan-1-ol

- Structural Relationship : Positional isomer of 2-Methyl-2-(3-methylbutoxy)propan-1-ol, differing in the arrangement of ether and hydroxyl groups.

- Physicochemical Properties : Exhibits nearly identical boiling points, densities, and solubility profiles due to similar molecular weight and functional groups.

- Applications : Used interchangeably in polymer synthesis and cosmetic formulations due to overlapping metabolic pathways and low toxicity .

b. PPG-3 Butyl Ether

- Structural Relationship : Shares the same molecular formula but differs in ether linkage positions.

- Key Similarity: Both compounds demonstrate comparable vapor pressure and octanol-water partition coefficients (logP ~2.5), indicating similar environmental persistence .

c. 2-Methylpropan-1-ol (Isobutanol)

Physicochemical Properties

Table 1: Comparison of Physical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | ~200 (estimated) | ~0.89 (estimated) | 160.26 |

| [(Butoxymethylethoxy)methylethoxy]propan-1-ol | 195–210 | 0.88–0.92 | 160.26 |

| 2-Methyl-3-buten-2-ol | 98–99 | 0.824 | 86.13 |

| 3-Methyl-2-buten-1-ol | 140 | 0.84 | 86.13 |

| 2-Methylpropan-1-ol | 108 | 0.802 | 74.12 |

Key Observations :

Reactivity and Chemical Behavior

- Reduction Reactions : Unlike primary alcohols (e.g., propan-1-ol), the tertiary alcohol group in this compound resists oxidation, limiting its use in reactions requiring aldehyde/ketone formation .

- Hydrophobic Interactions : The 3-methylbutoxy moiety enhances binding to hydrophobic pockets in proteins, similar to dihydroxyethyl lauramine oxide, as observed in alpha-glucosidase inhibition studies .

Analytical Differentiation

- Infrared Spectroscopy : The fingerprint region (500–1500 cm⁻¹) distinguishes this compound from isomers like [(butoxymethylethoxy)methylethoxy]propan-1-ol, despite identical functional group regions (~3200–3600 cm⁻¹ for -OH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。